molecular formula C9H11N5O3 B8702448 ACETAMIDE,N-(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-PYRIMIDIN-5-YL)-2-CYANO- CAS No. 5463-54-7

ACETAMIDE,N-(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-PYRIMIDIN-5-YL)-2-CYANO-

Cat. No.: B8702448
CAS No.: 5463-54-7
M. Wt: 237.22 g/mol
InChI Key: IAFPLSAVZUDFSX-UHFFFAOYSA-N
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Description

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, amino group, and cyanoacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacetamide typically involves the reaction of 6-amino-1,3-dimethyluracil with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or triethylamine, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-dimethyluracil: A precursor in the synthesis of the compound.

    Cyanoacetic acid: Another precursor used in the synthesis.

    Other pyrimidine derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

5463-54-7

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-cyanoacetamide

InChI

InChI=1S/C9H11N5O3/c1-13-7(11)6(12-5(15)3-4-10)8(16)14(2)9(13)17/h3,11H2,1-2H3,(H,12,15)

InChI Key

IAFPLSAVZUDFSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)CC#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5,6-diamino-1,3-dimethyluracil hydrate (19.0 g, 0.11 mole) and cyanoacetic acid (19.0 g, 0.22 mole) is heated to 120°-130° C. under a nitrogen atmosphere. The mixture melts and resolidifies within thirty minutes. The resolidified residue is cooled to room temperature and is taken up in acetone. The residue is collected on a filter, recrystallized in water using decolorizing carbon, dried, and triturated under vacuum to yield 5-cyanoacetamido-6-amino-1,3-dimethyluracil as a solid (14.2 g; 54%).
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19 g
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